[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride
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Overview
Description
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is known for its unique structure, which includes a dioxane ring fused with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride typically involves the formation of the dioxane ring followed by the introduction of the phenyl and amine groups. One common method involves the cyclization of a suitable diol precursor with a phenyl-substituted aldehyde under acidic conditions to form the dioxane ring. The resulting intermediate is then subjected to reductive amination to introduce the amine group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanol: This compound lacks the amine group, which may result in different chemical and biological properties.
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]amine: Similar to the hydrochloride salt but without the chloride ion, which can affect its solubility and reactivity.
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;acetate: This compound has an acetate counterion instead of chloride, which can influence its chemical behavior.
Properties
IUPAC Name |
[(2S,3R)-3-phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-8-10-11(14-7-6-13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSGBFPBCBUMG-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)CN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H](O1)CN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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